molecular formula C10H8FNO2 B1523945 3-(2-Fluorophenyl)pyrrolidine-2,5-dione CAS No. 1225665-70-2

3-(2-Fluorophenyl)pyrrolidine-2,5-dione

Cat. No. B1523945
CAS RN: 1225665-70-2
M. Wt: 193.17 g/mol
InChI Key: PPSZALYDZSHGKC-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenyl)pyrrolidine-2,5-dione” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is part of a class of molecules that have been widely used by medicinal chemists for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in “this compound” is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including “this compound”, have been found to exhibit a wide range of biological activities . These activities are influenced by various factors, including the spatial orientation of substituents and the different stereoisomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 193.17, a predicted density of 1.321±0.06 g/cm3, and a predicted boiling point of 357.2±42.0 °C .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

3-(2-Fluorophenyl)pyrrolidine-2,5-dione has been studied for its potential in synthesizing new N-Mannich bases with significant anticonvulsant activities. These compounds have shown effectiveness in seizure tests, indicating their potential use in antiepileptic therapies (Obniska, Rzepka, & Kamiński, 2012).

Organic Synthesis and Medicinal Chemistry

Studies have explored the conversion of pyrrolidine-2,5-dione to maleimide, highlighting the importance of these compounds in organic synthesis and medicinal chemistry. The use of tosyloxy groups in this process offers insights into the properties of these substances and their relevance in drug development (Yan et al., 2018).

Alkylation and Synthesis of Novel Compounds

Research has been conducted on the alkylation of pyrrolidine-2,5-dione, leading to the creation of novel compounds with potential pharmaceutical applications. This includes the synthesis of 13-aza-8,9-dehydro-3-desoxy-18-norestrone analogs, demonstrating the versatility of pyrrolidine-2,5-dione in creating diverse chemical structures (Ramana, Parihar, & Jaiswar, 2003).

Antitumor Potential

Pyrrolidine-2,5-dione derivatives have been investigated for their antitumor properties. Specific compounds have exhibited remarkable cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents. The synthesis of pyrazoline-substituted pyrrolidine-2,5-dione hybrids is a notable example of this research direction (Tilekar et al., 2020).

Multi-component Synthesis

The multi-component synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones has been achieved, showcasing the compound's utility in creating complex structures under mild conditions. This advances the scope of pyrrolidine-2,5-dione in organic chemistry (Adib et al., 2010).

Mechanism of Action

Mode of Action

3-(2-Fluorophenyl)pyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity

Biochemical Pathways

The inhibition of carbonic anhydrase isoenzymes by this compound affects various biochemical pathways. Carbonic anhydrases are involved in maintaining pH and fluid balance in the body, and their inhibition can lead to a range of downstream effects .

Pharmacokinetics

The compound’s predicted density is 1321±006 g/cm3, and its boiling point is predicted to be 3572±420 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of carbonic anhydrase isoenzymes. This inhibition can disrupt normal cellular processes and lead to various physiological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, given its predicted boiling point . Additionally, factors such as pH and the presence of other molecules in the environment could potentially influence its action and efficacy.

Future Directions

The pyrrolidine ring, as seen in “3-(2-Fluorophenyl)pyrrolidine-2,5-dione”, continues to be a versatile scaffold for the design of new compounds with different biological profiles . Future research will likely continue to explore the potential of these compounds in the treatment of various diseases .

properties

IUPAC Name

3-(2-fluorophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSZALYDZSHGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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